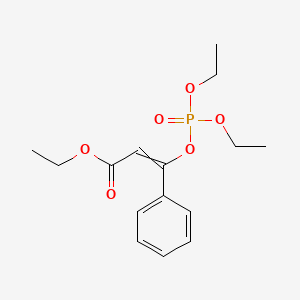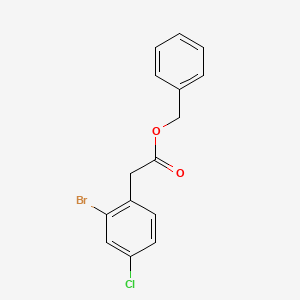![molecular formula C10H21N B14000035 n-[(1e)-Ethylidene]octan-1-amine CAS No. 25543-30-0](/img/structure/B14000035.png)
n-[(1e)-Ethylidene]octan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[(1e)-Ethylidene]octan-1-amine: is an organic compound with the molecular formula C10H21N . It is a derivative of octanamine, where an ethylidene group is attached to the nitrogen atom. This compound is part of the aliphatic amines family, which are known for their wide range of applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-[(1e)-Ethylidene]octan-1-amine typically involves the reaction of octan-1-amine with an aldehyde or ketone under specific conditions. One common method is the condensation reaction between octan-1-amine and acetaldehyde, which forms the imine derivative this compound. This reaction is usually carried out in the presence of an acid catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: n-[(1e)-Ethylidene]octan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
n-[(1e)-Ethylidene]octan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of n-[(1e)-Ethylidene]octan-1-amine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, which can modulate the activity of enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Octan-1-amine: A primary amine with similar aliphatic structure but without the ethylidene group.
N-ethylidenehexan-1-amine: A similar imine compound with a shorter carbon chain.
Uniqueness: n-[(1e)-Ethylidene]octan-1-amine is unique due to its specific structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethylidene group differentiates it from other aliphatic amines and imines, providing unique properties and applications.
Eigenschaften
CAS-Nummer |
25543-30-0 |
|---|---|
Molekularformel |
C10H21N |
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
N-octylethanimine |
InChI |
InChI=1S/C10H21N/c1-3-5-6-7-8-9-10-11-4-2/h4H,3,5-10H2,1-2H3 |
InChI-Schlüssel |
WVEIZKIBZWESKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)



![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)



